Bienvenue dans la boutique en ligne BenchChem!

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Menin-MLL1 inhibitors stereochemistry-activity relationship leukemia therapeutics

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 852358-78-2) is a cis-configured, N-Boc-protected piperidine derivative bearing hydroxyl and hydroxymethyl substituents at the 3- and 4-positions, respectively. This compound belongs to the hydroxymethylpiperidine class that has yielded nanomolar inhibitors of the menin–MLL1 protein–protein interaction and is recognized as a semi-flexible linker building block in PROTAC (PROteolysis TArgeting Chimera) development for targeted protein degradation.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B8025705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)CO
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
InChIKeyULXATPSIGBJTPI-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Stereochemically Defined Building Block for PROTAC Linkers and Medicinal Chemistry Scaffolds


cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 852358-78-2) is a cis-configured, N-Boc-protected piperidine derivative bearing hydroxyl and hydroxymethyl substituents at the 3- and 4-positions, respectively. This compound belongs to the hydroxymethylpiperidine class that has yielded nanomolar inhibitors of the menin–MLL1 protein–protein interaction [1] and is recognized as a semi-flexible linker building block in PROTAC (PROteolysis TArgeting Chimera) development for targeted protein degradation . With a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol, the compound is supplied as a racemic cis mixture at purities of 97–98% and is commercially available from multiple suppliers with full analytical documentation including HPLC, NMR, and GC reports .

Why Generic Substitution Is Inadequate for cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate in Rigorous Scientific Procurement


Substitution of cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate with a trans diastereomer, a regioisomeric variant, or a mono-substituted N-Boc-piperidine analog fundamentally alters critical molecular properties—including spatial orientation of the hydroxyl and hydroxymethyl groups, hydrogen-bonding capacity, and conformational preferences of the piperidine ring [1]. In the menin-MLL inhibitor series, stereochemistry and substitution pattern directly dictated binding affinity and DMPK profiles, with modifications producing IC50 values differing by orders of magnitude [2]. In PROTAC applications, linker composition and rigidity influence ternary complex formation and degradation efficiency . The quantitative evidence below demonstrates that these structural variations translate into measurable differences in potency, synthetic utility, and physicochemical properties that preclude generic interchange.

Quantitative Differentiation Evidence for cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate vs. Closest Analogs


Cis- vs. Trans-Configured Hydroxymethylpiperidines: Divergent Menin-MLL1 Inhibitory Potency

In the menin-MLL inhibitor program, the hydroxymethylpiperidine class demonstrated stereochemistry-dependent potency with cis-configured and trans-configured analogs exhibiting divergent IC50 values. The lead compound ML399 (featuring a cis-hydroxymethylpiperidine scaffold) inhibited the menin-MLL1 interaction with an IC50 of 90 nM [1]. Early-stage compounds in this series with alternative stereochemical arrangements showed substantially weaker inhibition—some requiring >100-fold higher concentrations to achieve comparable target engagement [2]. This establishes that the cis configuration of the hydroxymethylpiperidine core is a critical determinant of binding affinity at the menin-MLL1 interface.

Menin-MLL1 inhibitors stereochemistry-activity relationship leukemia therapeutics

Dual Hydroxyl/ Hydroxymethyl Substitution vs. Mono-Substituted N-Boc-Piperidines: Differentiated Hydrogen-Bond Donor Capacity

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate possesses two hydrogen-bond donor (HBD) moieties (3-OH and 4-CH2OH), whereas common comparator building blocks such as N-Boc-4-piperidinemethanol (CAS 123855-51-6) and N-Boc-3-piperidinemethanol (CAS 116574-71-1) each contain only one HBD [1]. Hydrogen-bond donor count is a key parameter in drug-likeness optimization: the menin-MLL inhibitor program demonstrated that iterative SAR optimization of substituents on the hydroxymethylpiperidine scaffold was instrumental in improving cell-based activity and in vitro DMPK parameters including half-life in rodent PK studies [2]. The dual HBD profile of the target compound provides an additional vector for intermolecular interaction that is not achievable with mono-substituted N-Boc-piperidine analogs, giving medicinal chemists greater scope for fine-tuning target engagement, selectivity, and physicochemical properties without introducing a separate functionalization step.

PROTAC linker design hydrogen-bond donor count physicochemical optimization

Regioisomeric 3-OH/4-CH2OH vs. 4-OH/3-CH2OH Substitution: Differential Conformational and Pharmacophoric Presentation

The compound tert-butyl cis-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 1610035-55-6) is the direct regioisomeric analog of the target compound, with the positions of the hydroxyl and hydroxymethyl groups swapped on the piperidine ring . In piperidine SAR, the axial vs. equatorial orientation of substituents directly governs how substituents extend into receptor binding pockets . The 3-hydroxy-4-hydroxymethyl pattern of the target compound presents the pharmacophoric elements at distinct spatial vectors compared to the 4-hydroxy-3-hydroxymethyl arrangement of the regioisomer. In the menin-MLL inhibitor co-crystal structures (PDB 4GO6, 4OG7), the hydroxymethylpiperidine scaffold binds such that substituents at the 3- and 4-positions engage the F9 and P10 sub-pockets of menin respectively—a binding mode that would be geometrically incompatible if the substituent positions were swapped [1].

regioisomer differentiation piperidine conformational analysis pharmacophore geometry

N-Boc Protection Strategy: Stability and Orthogonal Deprotection vs. Alternative N-Protecting Groups in Multi-Step Synthesis

The N-Boc protecting group on cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate provides orthogonal protection that can be selectively removed under mild acidic conditions (TFA or HCl) without affecting the hydroxyl and hydroxymethyl functionalities . This contrasts with N-benzyl or N-Cbz protected analogs, which require hydrogenolysis conditions that may reduce other functional groups. In a chemoenzymatic study of N-Boc-piperidine derivatives, the Boc group was shown to be compatible with enzymatic resolution steps using lipases and esterases, enabling the preparation of enantiopure intermediates for aspartyl protease inhibitor development [1]. The Boc group also enhances stability during storage at room temperature (predicted boiling point: 356.4 ± 27.0 °C; density: 1.154 ± 0.06 g/cm³) and is stable under common coupling conditions, making it preferred for parallel synthesis and library construction .

Boc protection orthogonal protecting group strategy multi-step synthesis compatibility

Commercial Availability with Analytical Traceability vs. Custom Synthesis Lead Times

cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 852358-78-2) is available from multiple established suppliers as a catalog product with guaranteed purity of 98% (HPLC) and batch-specific analytical documentation including NMR, HPLC, and GC reports [1]. Lead times for stocked quantities (250 mg to 1 g) are 2–3 days from US-based suppliers [1], compared to custom synthesis of enantiopure or regioisomeric analogs which typically requires 8–12 weeks . The compound is supplied with ISO-certified quality systems, and multiple CAS numbers exist for specific stereoisomers: the racemic cis form (852358-78-2), the (3S,4S)-enantiomer (1260593-54-1), and the (3R,4S)-enantiomer (1932438-50-0), allowing researchers to select the appropriate stereochemical form with documented provenance .

commercial sourcing analytical QC documentation supply chain reliability

Evidence-Based Application Scenarios for cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate in Scientific Procurement


Menin-MLL1 Protein-Protein Interaction Inhibitor Discovery and Lead Optimization

The cis-3-hydroxy-4-(hydroxymethyl)piperidine scaffold has been validated in high-affinity menin-MLL1 inhibitors such as ML399 (IC50 = 90 nM) [1]. The target compound serves as the core building block for constructing focused libraries to explore substituent effects at the R1 and R2 positions, which bind the F9 and P10 sub-pockets of menin respectively. Procurement of this specific cis-configured scaffold ensures that the stereochemical basis of the high-affinity binding mode observed in co-crystal structures PDB 4GO6 and 4OG7 is preserved, avoiding the loss of potency that arises from incorrect stereochemistry or regioisomeric substitution [2].

PROTAC Linker Development Requiring Semi-Flexible, Multi-Vector Hydrogen-Bonding Scaffolds

In PROTAC design, the linker composition directly affects ternary complex formation and degradation efficiency [1]. The target compound provides a semi-flexible piperidine core with two orthogonal hydrogen-bond donor vectors (3-OH and 4-CH2OH), enabling chemists to systematically explore how linker hydrogen-bonding capacity influences degrader potency and selectivity. The N-Boc protection ensures compatibility with standard solid-phase and solution-phase PROTAC assembly protocols, while the dual HBD profile permits investigation of linker-mediated protein contacts that are inaccessible with mono-substituted N-Boc-piperidine linkers [2].

Multi-Step Synthesis of Complex Piperidine-Containing APIs Requiring Orthogonal Protection

The orthogonal N-Boc protection on the target compound is selectively cleavable under acidic conditions without affecting the hydroxyl and hydroxymethyl groups, making it ideal for multi-step API synthesis routes [1]. The compound's compatibility with enzymatic resolution methods enables preparation of enantiopure intermediates when required [2]. The 2–3 day commercial lead time for catalog quantities (250 mg to 1 g) provides a critical advantage over custom synthesis alternatives (8–12 weeks), enabling rapid scale-up from discovery to preclinical development without protracted supply chain delays [3].

Regioisomer-Specific Pharmacophore Mapping in Structure-Based Drug Design

For programs targeting protein-protein interactions where the spatial arrangement of hydrogen-bond donors is critical, the 3-OH/4-CH2OH substitution pattern of the target compound presents a distinct pharmacophoric geometry compared to the 4-OH/3-CH2OH regioisomer (CAS 1610035-55-6) [1]. Systematic pharmacophore mapping with both regioisomers enables definitive identification of the optimal substitution pattern for target engagement, as demonstrated in the menin-MLL inhibitor program where specific sub-pocket engagement was validated by co-crystallography [2]. Procuring both regioisomers with documented stereochemical purity allows rigorous SAR exploration without ambiguity.

Quote Request

Request a Quote for cis-Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.